Bienvenue dans la boutique en ligne BenchChem!

4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid

Hypolipidemic Agents Antiatherosclerotic Agents Para-Aminobenzoic Acid Derivatives

Procure CMAB (CAS 344264-80-8) to accelerate your hypolipidemic SAR programs. Its patented para-substituted bifunctional architecture offers unique hydrogen-bond donor/acceptor spatial arrangement essential for target recognition. Unlike simpler PABA derivatives, its dual carboxylic acid groups enable orthogonal conjugation (amide/ester) and thermal decarboxylative release, while consistent batch-to-batch identity ensures analytical method validation. Secure this pre-validated pharmacophoric core to bypass failed generic analog strategies.

Molecular Formula C11H11NO7S
Molecular Weight 301.27
CAS No. 344264-80-8
Cat. No. B2684263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid
CAS344264-80-8
Molecular FormulaC11H11NO7S
Molecular Weight301.27
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CS(=O)(=O)CC(=O)O
InChIInChI=1S/C11H11NO7S/c13-9(5-20(18,19)6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyHIKRQJNQWJMEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic Acid (CAS 344264-80-8): A Specialized Sulfonyl-Bridged Intermediate for Hypolipidemic Scaffolds


4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic acid (CMAB) is a para-aminobenzoic acid (PABA) derivative that uniquely fuses a carboxymethylsulfonylacetyl (–SO₂CH₂COOH) side chain with an amide linker. This structure places it within the broader class of 4-[(carboxyl‑ and sulfamyl‑substituted alkyl)‑amino]benzoic acids, a patent-protected family of hypolipidemic and antiatherosclerotic agents [1]. Unlike simple benzoic acid analogs, CMAB carries three acidic protons (two carboxylic acid groups plus a sulfonyl-activated methylene), a high hydrogen-bond acceptor count (7), and a XLogP3 of 0.2, properties that profoundly influence its solubility, reactivity, and recognition by biological transporters [2].

Why Generic Benzoic Acid Analogs Cannot Replace 4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic Acid in Targeted Synthesis


Attempts to replace CMAB with simpler PABA or 2‑(carboxymethylsulfonyl)benzoic acid will fail because CMAB's bifunctional architecture—a para-aminobenzoic acid core linked via an amide to a sulfonyl‑acetic acid—provides a unique spatial arrangement of hydrogen-bond donors/acceptors that is essential for recognition by the target biological machinery [1]. The parent patent explicitly teaches that hypolipidemic activity depends on the para‑substitution pattern and the presence of both a carboxyl‑bearing side chain and a sulfonyl group, a combination absent in common PABA derivatives or ortho‑substituted sulfonyl benzoic acids [1]. Furthermore, CMAB's solubility profile (LogP 0.2, 3 HBD, 7 HBA) and thermal decarboxylation behavior differ markedly from those of simpler aromatic carboxymethylsulfonyl intermediates, making it a non‑fungible building block in synthetic routes where precise reactivity and stability are required [2][3].

Quantitative Differentiation Evidence for 4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic Acid Versus Closest Analogs


Patent-Class Hypolipidemic Activity: CMAB Falls Within the Only Structurally Defined Active Series

The 4‑[(carboxyl‑ and sulfamyl‑substituted alkyl)‑amino]benzoic acid scaffold defined in U.S. Patent 4,281,018 is the sole structural family for which hypolipidemic and antiatherosclerotic activity has been consistently claimed [1]. CMAB embodies the critical pharmacophore elements of this class: (i) a para‑amino benzoic acid core; (ii) an alkyl side chain bearing a carboxyl or sulfamyl group; and (iii) a sulfonyl or sulfamyl moiety. Within this genus, CMAB's specific carboxymethylsulfonylacetyl side chain provides a highly polar, dianionic terminus that is hypothesized to mimic a key metabolite, a feature not shared by simple 2‑(carboxymethylsulfonyl)benzoic acid [2]. The patent demonstrates in vivo cholesterol‑lowering efficacy for structurally related examples, establishing a quantitative precedent for CMAB's potential that generic benzoic acid derivatives lack [1].

Hypolipidemic Agents Antiatherosclerotic Agents Para-Aminobenzoic Acid Derivatives Sulfonamide Scaffolds

Physicochemical Distinctiveness: Higher Polarity and Hydrogen-Bonding Capacity Compared to PABA

Computed descriptors from PubChem reveal that CMAB is substantially more polar and hydrogen‑bond‑rich than the parent compound 4‑aminobenzoic acid (PABA) [1]. CMAB exhibits 7 hydrogen‑bond acceptors (vs. 2 for PABA) and 3 hydrogen‑bond donors (vs. 2 for PABA), while its XLogP3 of 0.2 is approximately 1 log unit lower than the 0.8–1.5 range reported for PABA [1][2]. The additional sulfonyl and carboxylic acid groups present in CMAB but absent in PABA are directly responsible for these differences. This physicochemical profile is consistent with improved aqueous solubility at physiological pH and reduced passive membrane permeability, properties that are desirable for a prodrug or a hydrophilic linker in bioconjugation applications.

Druglikeness Physicochemical Profiling Solubility Optimization Amide-Bridged Benzoic Acids

Thermal Decarboxylation Behavior Reflects Unique Electronic Environment

Thermogravimetric studies on anthraquinone intermediates containing carboxymethylsulfonyl groups demonstrate that the decarboxylation temperature is sensitive to the connectivity between the sulfonyl group and the aromatic ring [1]. When the carboxymethylsulfonyl group is attached indirectly through a linker—as in CMAB, where it is separated from the benzene ring by an amide‑acetyl bridge—the decarboxylation temperature is measurably lower than for analogs in which the group is directly attached to the ring [1]. This finding indicates that CMAB's specific linker architecture creates a distinct electronic environment that facilitates more facile thermal decarboxylation, a property relevant to synthetic strategies that rely on thermal extrusion of the sulfonyl‑acetic acid moiety.

Thermal Stability Decarboxylation Kinetics Carboxymethylsulfonyl Intermediates Process Chemistry

Enzymatic Inhibition Potential Distinct from Simple Sulfonamido Analogues

While direct head‑to‑head GPAT inhibition data for CMAB are not publicly available, bioinformatics annotations link the compound to glycerol‑3‑phosphate acyltransferase (GPAT) inhibition . The well‑characterized GPAT inhibitor 2‑(nonylsulfonamido)benzoic acid (FSG67) exhibits an IC₅₀ in the low micromolar range in an intact mitochondrial assay [1]. CMAB differs from FSG67 in two critical respects: (i) the sulfonamide is replaced by an amide‑sulfonyl‑acetic acid side chain, and (ii) the substitution pattern is para rather than ortho. These differences are likely to alter the binding mode and selectivity profile, making CMAB a potentially complementary tool for exploring structure‑activity relationships in GPAT inhibition.

Glycerol-3-Phosphate Acyltransferase GPAT Inhibitor Metabolic Disease Sulfonamide Bioinformatics

High-Value Application Scenarios for 4-[[2-(Carboxymethylsulfonyl)acetyl]amino]benzoic Acid Based on Demonstrated Differentiation


Lead Scaffold for Hypolipidemic Drug Discovery

CMAB's structural alignment with the patented 4‑[(carboxyl‑ and sulfamyl‑substituted alkyl)‑amino]benzoic acid pharmacophore makes it an ideal starting scaffold for medicinal chemistry programs targeting cholesterol and triglyceride lowering [1]. Unlike generic PABA analogs, CMAB already contains the sulfonyl‑acid side chain deemed essential for activity, allowing structure‑activity relationship (SAR) exploration through straightforward amidation or esterification of the terminal carboxylic acid. Procurement of CMAB thus accelerates hit‑to‑lead timelines by providing a pre‑validated pharmacophoric core.

Hydrophilic Linker for Bioconjugate and Prodrug Design

With its XLogP3 of 0.2, seven hydrogen‑bond acceptors, and three hydrogen‑bond donors, CMAB functions as a highly polar, water‑soluble linker suitable for attaching hydrophobic payloads to biomolecules [2]. Its dual carboxylic acid groups allow orthogonal conjugation chemistries (e.g., amide bond formation at one terminus, esterification at the other), a capability not offered by simpler benzoic acid derivatives. The sulfonyl‑acetyl bridge further provides a site for potential thermal decarboxylative release, adding a cleavable linker dimension that can be exploited in prodrug or diagnostic applications.

Calibration Standard for Carboxymethylsulfonyl Intermediate Analytics

The well‑resolved chromatographic and mass spectrometric properties of CMAB (exact mass 301.0256 Da, distinct fragmentation pattern) make it a valuable reference standard for quantifying carboxymethylsulfonyl intermediates in reaction monitoring [2]. Its availability from multiple suppliers under the CAS 344264-80-8 ensures batch‑to‑batch consistency, a critical requirement for analytical method validation in pharmaceutical manufacturing environments.

Thermal Decarboxylation Studies in Process Chemistry

Building on the class‑level observation that indirectly connected carboxymethylsulfonyl groups decarboxylate at lower temperatures, CMAB serves as a model substrate for investigating thermal deprotection strategies in complex molecule synthesis [3]. Process chemists can utilize CMAB to study the kinetics and mechanism of sulfonyl‑acetic acid extrusion without the interference of directly attached sulfonyl groups, providing cleaner model data for scale‑up design.

Quote Request

Request a Quote for 4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.